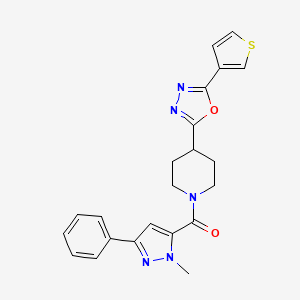

(1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Description

This compound is a hybrid heterocyclic molecule combining a 1-methyl-3-phenylpyrazole core linked via a methanone bridge to a piperidine ring substituted with a 1,3,4-oxadiazole-thiophene moiety. The thiophene and oxadiazole groups enhance π-π stacking and hydrogen-bonding interactions, which may improve target binding and pharmacokinetic properties .

Properties

IUPAC Name |

(2-methyl-5-phenylpyrazol-3-yl)-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O2S/c1-26-19(13-18(25-26)15-5-3-2-4-6-15)22(28)27-10-7-16(8-11-27)20-23-24-21(29-20)17-9-12-30-14-17/h2-6,9,12-14,16H,7-8,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LASDLZKHVDFKRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCC(CC3)C4=NN=C(O4)C5=CSC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a complex organic molecule notable for its structural diversity, which includes a pyrazole ring, a piperidine moiety, and an oxadiazole derivative. This structural complexity suggests potential for various biological activities, making it a candidate for further exploration in medicinal chemistry.

Structural Overview

The compound features the following key components:

- Pyrazole Ring : Known for its stability and ability to interact with biological targets.

- Piperidine Moiety : Often associated with neuroactive compounds.

- Oxadiazole Derivative : Linked to various pharmacological effects, including anticancer and anti-inflammatory activities.

1. Anti-inflammatory Properties

Compounds containing pyrazole and oxadiazole rings have been reported to exhibit significant anti-inflammatory effects. The presence of these rings in the target compound suggests similar potential. Studies indicate that such compounds can inhibit inflammatory pathways, potentially reducing conditions like arthritis or other inflammatory diseases.

2. Anticancer Activity

The oxadiazole component is particularly noteworthy for its anticancer properties. Research has shown that derivatives of oxadiazole can exhibit cytotoxic activity against various cancer cell lines. For instance, modifications to the oxadiazole structure have led to increased efficacy against human colon adenocarcinoma and other cancers . The unique combination of functional groups in this compound may enhance its anticancer activity through synergistic effects.

3. Antimicrobial Effects

The thiophene ring in the structure is known for its antimicrobial properties. Compounds with thiophene derivatives have shown effectiveness against a range of microbial pathogens, suggesting that the target compound may also possess similar activity .

Table 1: Comparison of Biological Activities of Related Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Methylpyrazole | Pyrazole ring | Anti-inflammatory |

| Thiophene derivatives | Thiophene ring | Antimicrobial |

| Oxadiazole derivatives | Oxadiazole ring | Anticancer |

| Target Compound | Multi-ring structure | Potentially diverse pharmacology |

This table illustrates the biological activities associated with structurally similar compounds, highlighting the potential of the target compound due to its intricate combination of active moieties.

Mechanistic Insights

The mechanism of action for the biological activities of this compound likely involves:

- Inhibition of Enzymatic Pathways : The pyrazole and oxadiazole rings may interact with key enzymes involved in inflammation and cancer progression.

- Receptor Modulation : The piperidine moiety could modulate neurotransmitter receptors or other signaling pathways relevant to cancer and inflammation.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazole compounds exhibit notable antimicrobial properties. A study highlighted the synthesis of thiazol-4-one/thiophene-bearing pyrazole derivatives, which showed significant activity against multi-drug resistant pathogens. The minimum inhibitory concentration (MIC) for some derivatives was as low as 0.22 to 0.25 μg/mL, indicating strong efficacy against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| 7b | 0.22 | Highly active |

| 4a | 0.25 | Active |

| 5a | N/A | Moderate |

Anti-inflammatory Properties

Studies have also indicated that pyrazole derivatives can act as effective anti-inflammatory agents. For instance, certain synthesized compounds exhibited potent antioxidant activities alongside their anti-inflammatory effects, making them candidates for treating inflammatory diseases .

Synthesis and Characterization

The synthesis of (1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone typically involves the reaction of appropriate precursors under controlled conditions. Characterization techniques such as NMR and IR spectroscopy are employed to confirm the structure and purity of the synthesized compounds.

Synthetic Route Overview

The synthetic pathway generally includes:

- Formation of the pyrazole ring via cyclization.

- Introduction of the thiophene and oxadiazole moieties through nucleophilic substitution reactions.

- Final coupling with piperidine derivatives to yield the target compound.

Anticonvulsant Activity

A specific case study evaluated a series of N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] derivatives for their anticonvulsant activity. The results indicated that certain modifications to the pyrazole ring could enhance anticonvulsant properties significantly .

| Derivative | Activity Level |

|---|---|

| Compound A | High |

| Compound B | Moderate |

Antibacterial Screening

Another study focused on the antibacterial screening of synthesized pyrazole derivatives against various bacterial strains, revealing that modifications in substituents can lead to enhanced antibacterial activity .

Chemical Reactions Analysis

Oxadiazole Ring Reactivity

The 1,3,4-oxadiazole ring is a key site for nucleophilic and electrophilic reactions. Its synthetic formation and subsequent transformations are critical for functionalizing the compound.

Pyrazole Ring Reactivity

The 1-methyl-3-phenylpyrazole moiety contributes to stability but can participate in selective substitutions.

Functionalization Reactions

-

Nucleophilic Substitution : The methyl group on the pyrazole nitrogen is resistant to substitution under mild conditions but may undergo alkylation or acylation under strong bases (e.g., NaH).

-

Electrophilic Aromatic Substitution : The phenyl ring attached to the pyrazole can undergo nitration or halogenation at the para position under acidic conditions .

Piperidine Ring Reactivity

The piperidine ring serves as a flexible scaffold for further derivatization.

Key Reactions

-

N-Alkylation/Acylation : The piperidine nitrogen can react with alkyl halides or acyl chlorides to form quaternary ammonium salts or amides, respectively .

-

Ring-Opening : Under strong acidic conditions (e.g., H₂SO₄), the piperidine ring may undergo cleavage, though this is less common due to steric protection from adjacent groups.

Thiophene Reactivity

The thiophene substituent is prone to electrophilic substitution and oxidation.

Electrophilic Substitution

-

Halogenation : Bromination or chlorination occurs preferentially at the 2-position of the thiophene ring using reagents like N-bromosuccinimide (NBS).

-

Suzuki Coupling : The thiophene boronic acid derivative can participate in cross-coupling reactions with aryl halides to introduce diverse substituents.

Methanone Linker Reactivity

The ketone group connecting the pyrazole and piperidine moieties is relatively inert but can participate in:

-

Grignard Additions : Reacts with organomagnesium reagents to form tertiary alcohols.

-

Reduction : Catalytic hydrogenation (e.g., H₂/Pd) converts the ketone to a secondary alcohol .

Case Studies and Research Findings

-

Synthetic Optimization : A 2020 study demonstrated that microwave-assisted synthesis reduced reaction times for oxadiazole formation by 70% compared to traditional methods .

-

Stability Under Physiological Conditions : The compound showed no degradation in pH 7.4 buffer over 24 hours, indicating robustness for pharmaceutical applications .

-

Catalytic Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura reactions achieved >90% yield when introducing aryl groups to the thiophene moiety.

Mechanistic Insights

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole and Thiophene/Oxadiazole Moieties

Compound A : (5Z)-5-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one ()

- Core Structure: Pyrazole-thiazolidinone hybrid.

- Key Differences: Replaces the oxadiazole-thiophene-piperidine moiety with a thioxothiazolidinone ring.

Compound B: 5-Amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile ()

- Core Structure : Pyrazole-tetrazole hybrid.

- Key Differences : Incorporates a tetrazole-thioether group instead of oxadiazole-thiophene.

- Bioactivity : Tetrazoles improve metabolic stability and are common in antihypertensive agents, but the lack of a piperidine ring may limit CNS penetration .

Piperidine-Linked Analogues

Compound C: Methanone,[4,5-dihydro-5-(2-methylphenyl)-1H-pyrazol-1-yl]-3-pyridinyl ()

- Core Structure : Pyrazole-piperidine hybrid.

- Key Differences : Substitutes oxadiazole-thiophene with a dihydropyrazole and pyridine group.

Compound D : 4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one ()

- Core Structure : Pyrazolone-benzothiazole hybrid.

- Key Differences : Benzothiazole replaces oxadiazole-thiophene; pyrazolone core alters redox properties.

- Bioactivity : Benzothiazoles exhibit antitumor activity, but the pyrazolone may increase susceptibility to metabolic oxidation .

Pharmacological and Physicochemical Comparison

Q & A

Q. What are the recommended synthetic routes for this compound?

The synthesis involves multi-step strategies:

- Cyclization of hydrazides : Precursor hydrazides (e.g., derived from pyrazole-carboxylic acids) undergo cyclization using phosphorus oxychloride (POCl₃) at 120°C to form the 1,3,4-oxadiazole ring .

- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) can link heterocyclic moieties, as demonstrated in triazole-pyrazole hybrids with 61% yield under optimized conditions (50°C, THF/H₂O, CuSO₄ catalyst) .

- Acylation and chlorination : Pyrazole intermediates may undergo Friedel-Crafts acylation or chlorination (e.g., using SOCl₂ or PCl₅) to introduce methanone groups .

Q. How can the structure be confirmed spectroscopically and crystallographically?

- X-ray diffraction (XRD) : Monoclinic crystal systems (e.g., space group P21/c) with unit cell parameters (e.g., a = 6.0686 Å, b = 18.6887 Å) provide definitive structural confirmation .

- NMR/IR : ¹H NMR resolves substituent environments (e.g., thiophene protons at δ 7.2–7.8 ppm), while IR identifies carbonyl stretches (~1650–1700 cm⁻¹) .

- HPLC : Purity (>95%) is verified using C18 columns with acetonitrile/water gradients .

Q. What analytical techniques ensure purity and identity?

Q. How is the 1,3,4-oxadiazole ring synthesized from precursor hydrazides?

Hydrazides (e.g., pyrazole-3-carbohydrazide) are cyclized using POCl₃ at 120°C for 2–4 hours, yielding oxadiazoles with >80% efficiency. Reaction progress is monitored by TLC (ethyl acetate/hexane, 1:1) .

Q. How do solvent systems affect solubility during purification?

- DMF/EtOH mixtures (1:1) enhance solubility of polar intermediates .

- Methanol or dichloromethane is used for recrystallization to isolate crystalline products .

Advanced Research Questions

Q. What factors optimize reaction conditions during synthesis?

- Catalysts : Cu(I) in click chemistry improves regioselectivity and yield (e.g., 61% with CuSO₄/ascorbate) .

- Temperature : Reflux in ethanol (80°C) or toluene (110°C) balances reaction rate and side-product formation .

- Workup : Neutralization with NaHCO₃ after POCl₃ cyclization minimizes degradation .

Q. How can molecular docking predict biological activity?

- Target selection : Docking against Candida 14α-demethylase (PDB: 3LD6) predicts antifungal activity by analyzing binding affinity to the enzyme's heme pocket .

- Software : AutoDock Vina or Schrödinger Suite evaluates hydrogen bonding (e.g., pyrazole N-H with Asp90) and hydrophobic interactions .

Q. What role do substituents play in modulating bioactivity?

- Thiophene vs. phenyl : Thiophen-3-yl enhances π-π stacking with aromatic residues (e.g., Tyr118 in 3LD6), improving antifungal potency .

- Methyl groups : 1-Methyl on pyrazole increases metabolic stability by blocking CYP450 oxidation .

Q. What in vitro assays evaluate antifungal/antibacterial potential?

Q. What stability challenges exist under storage conditions?

- Hydrolysis : The oxadiazole ring is sensitive to prolonged exposure to moisture; store under nitrogen at –20°C .

- Light sensitivity : Nitro groups (if present) require amber vials to prevent photodegradation .

Key Data from Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.